molecular formula C12H13NO B362610 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one CAS No. 41058-67-7

1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one

Cat. No.: B362610
CAS No.: 41058-67-7
M. Wt: 187.24g/mol
InChI Key: WFPNMCKAQLBEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 628199. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Indole Synthesis and Classification

The synthesis of indole derivatives, including those related to 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one, plays a crucial role in organic chemistry due to the wide range of biological activities exhibited by indole alkaloids. A comprehensive review of indole synthesis methods provides a classification framework for all indole syntheses, highlighting the continued interest in developing new strategies for constructing the indole nucleus. This classification system aims to help researchers identify historical and current methodologies, promoting innovation in indole synthesis (Taber & Tirunahari, 2011).

Cyclopentanone in Indole Derivatives Synthesis

Cyclopentanone serves as an essential intermediate in various synthetic routes, including the production of indole derivatives. The synthesis and applications of cyclopentanone, reflecting its significance in the formation of complex structures like this compound, are well-documented. The review of cyclopentanone production processes offers insights into its practical and feasible synthesis methods in China, underlying its pivotal role in the chemical and pharmaceutical industries (Sinopec Shanghai, 2011).

Umpolung Strategy for C2-Functionalization of Indole

The concept of umpolung, or polarity inversion, is a novel approach in the synthesis of indole derivatives, enabling the C2 position of indoles to act as an electrophile. This strategy, less explored compared to direct methods, offers significant advantages in synthesizing C2-functionalized indoles, crucial for pharmaceutical chemistry. The review on C2 umpolung of indoles highlights its importance in creating bioactive compounds and encourages further exploration in this area (Deka, Deb, & Baruah, 2020).

Pictet-Spengler Reaction in Indole-Based Alkaloid Synthesis

The Pictet-Spengler reaction, a stereoselective technique, is instrumental in synthesizing tetrahydro-β-carboline scaffolds, a common motif in indole-based alkaloids and drugs. This review covers various strategies to synthesize tetrahydro-β-carboline on both solid and solution phases over the last two decades, highlighting the reaction's role in drug discovery and the synthesis of complex molecules like this compound (Rao, Maiti, & Chanda, 2017).

Properties

IUPAC Name

spiro[1H-indole-3,1'-cyclopentane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-11-12(7-3-4-8-12)9-5-1-2-6-10(9)13-11/h1-2,5-6H,3-4,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPNMCKAQLBEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41058-67-7
Record name 1',2'-dihydrospiro[cyclopentane-1,3'-indole]-2'-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a −25° C. solution of oxindole (2.0 g, 15.0 mmol) in 40 (cm3) of anhydrous THF under N2 was added n-butyllithium (1.6 M in hexanes, 19.7 cm3, 31.5 mmol) drop-wise. To the resulting milky solution was added N,N,N′,N′-tetramethylethylenediamine (4.75 cm3, 31.5 mmol). After 30 min. a solution of 1,4-diiodobutane (21.9 g, 70.6 mmol) in THF (3 cm3) was added and the reaction mixture was allowed to warm to RT and stirred for 14 h. The reaction mixture was poured into water, extracted with EtOAc (×2), then the combined organic layers were washed with dil. HCl (pH 1), water (×2), dried (MgSO4) and evaporated. The residue was purified by column chromatography (SiO2, EtOAc: hexane 1:4) to afford the subtitled compound (1.4 g, 7.5 mmol, 50%) as a tan solid: 1H NMR (CDCl3) δ 1.8–2.2 (m, 8H), 6.94 (dd, J=7.5, 1.0 Hz, 1H), 7.01 (dd, J=7.5, 1.0 Hz, 1H), 7.14–7.25 (m, 2H), 9.30 (br s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
19.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.75 mL
Type
reactant
Reaction Step Two
Quantity
21.9 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
50%

Synthesis routes and methods II

Procedure details

To a −25° C. solution of oxindole (2.0 g, 15.0 mmol) in 40 (cm3) of anhydrous THF under N2 was added n-butyllithium (1.6 M in hexanes, 19.7 cm3, 31.5 mmol) drop-wise. To the resulting milky solution was added N,N,N,N′N′-tetramethylethylenediamine (4.75 cm3, 31.5 mmol). After 30 min. a solution of 1,4-diiodobutane (21.9 g, 70.6 mmol) in THF (3 cm3) was added and the reaction mixture was allowed to warm to RT and stirred for 14 h. The reaction mixture was poured into water, extracted with EtOAc (×2), the combined organic layers were washed with dilute HCl (pH 1) and water (×2), dried (MgSO4) and evaporated. The residue was purified by column chromatography (SiO2, EtOAc: hexane 1:4) to afford the subtitled compound (1.4 g, 7.5 mmol, 50%) as a tan solid: 1H NMR (CDCl3) δ1.8-2.2 (m, 8H), 6.94 (dd, J=7.5, 1.0 Hz, 1H), 7.01 (dd, J7.5, 1.0Hz, 1H), 7.14-7.25 (m, 2H), 9.30 (br s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
19.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
N,N,N,N′N′-tetramethylethylenediamine
Quantity
4.75 mL
Type
reactant
Reaction Step Two
Quantity
21.9 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
50%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.